4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
4-Amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 235.72 g/mol . It features a 1-methylpyrazole core substituted with an amino group at position 4 and a carboxamide group at position 5, where the amide nitrogen is linked to a furan-2-ylmethyl moiety. The compound is reported to have a purity of 95% and is typically stored at +4°C .
Properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5,11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKNAAQUXZMNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable furan derivative.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
Structure
The compound features a pyrazole ring, which is known for its biological activity, along with a furan moiety that enhances its pharmacological properties.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study indicated that various pyrazole compounds were tested for their ability to inhibit inflammatory mediators in animal models. For instance, compounds derived from pyrazole demonstrated promising results in reducing edema in carrageenan-induced paw edema models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that pyrazole derivatives can effectively inhibit the growth of several bacterial strains. For example, a series of substituted pyrazoles showed potent antibacterial activity against E. coli and S. aureus, suggesting that the presence of specific substituents on the pyrazole ring can enhance this activity .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. Research has indicated that some compounds within this class can induce cytotoxic effects on various cancer cell lines. For example, a derivative similar to this compound was found to exhibit significant anti-proliferative activity against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines .
Antitubercular Activity
Recent studies have explored the potential of pyrazole derivatives as antitubercular agents. Compounds have been screened against Mycobacterium tuberculosis, with some demonstrating considerable inhibitory effects, indicating their potential use in treating tuberculosis .
Study 1: Anti-inflammatory Effects
In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using various assays. The results showed that specific derivatives exhibited higher efficacy compared to standard anti-inflammatory drugs like diclofenac sodium .
Study 2: Antimicrobial Activity
A recent publication highlighted the synthesis of novel pyrazole derivatives and their antimicrobial activities against multiple bacterial strains. The study concluded that certain structural modifications could significantly enhance antimicrobial efficacy, paving the way for new therapeutic agents .
Study 3: Anticancer Activity
Cankara Pirol et al. reported on a series of pyrazole amide derivatives tested for anticancer activity against several human cancer cell lines. One compound demonstrated IC50 values in the micromolar range, indicating strong potential as an anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship
Mechanism of Action
The mechanism of action of 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide with structurally related pyrazole carboxamides, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Substituent Variations
Key Comparisons (Table 1):
Structural Insights:
- Furan vs.
- Amino (C4) vs. Nitro (C4) (Compound 21): The electron-donating amino group in the target compound may increase pyrazole ring nucleophilicity, whereas the nitro group in Compound 21 is electron-withdrawing, likely influencing redox properties and bioactivity (e.g., trypanocidal activity) .
- The target compound’s lack of such groups may limit similar interactions .
Functional Group Impact on Activity
- Furan Ring: The furan moiety may engage in hydrogen bonding or π-π stacking with biological targets, contrasting with the benzyl group’s reliance on hydrophobic interactions .
Biological Activity
The compound 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 7017497) is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 224.23 g/mol. Its structure features a pyrazole ring substituted with an amino group and a furan moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:
The compound demonstrated potent inhibitory effects on cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, with IC50 values indicating high potency.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies have reported that the compound induces apoptosis in various cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins .
- VEGF Inhibition : Computational studies suggest that it may also act as an inhibitor of vascular endothelial growth factor receptor (VEGFR) pathways, further contributing to its anticancer efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study on Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that the tested compound had a significant cytotoxic effect on Hep-2 cells with an IC50 value of 3.25 mg/mL, showcasing its potential as an effective therapeutic agent against head and neck cancers .
Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in tumor progression. The study highlighted strong binding affinities for both VEGFR and FGFR, supporting its role as an anti-cancer agent .
Q & A
Q. What are the established synthetic routes for 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via cyclocondensation or nucleophilic substitution. A common approach involves:
Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core, followed by functionalization of the 5-carboxamide group. For example, Shintaro Tobiishi et al. demonstrated the use of DMF-DMA (dimethylformamide dimethyl acetal) to cyclize intermediates into pyrazole derivatives .
Nucleophilic Substitution : Introducing the furan-2-ylmethyl group via reaction of a primary amine (e.g., furfurylamine) with a reactive intermediate like an acyl chloride.
Q. Characterization :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 100°C, 6h | 65–75 | |
| Amidation | Furfurylamine, DCM, RT | 80–85 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming the planar pyrazole ring and furan substituent orientation. A study by Heng-Qiang Zhang et al. on a structurally similar furan-pyrazole hybrid used XRD to validate the Z-configuration of the carboxamide group .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) with <2 ppm error .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers address low aqueous solubility during pharmacological testing of this compound?
Methodological Answer: Low solubility is a common limitation for carboxamide derivatives. Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, sulfonate) on the furan or pyrazole ring. Hassan et al. (2020) improved solubility in nitrofurantoin analogs by substituting the furan with polar moieties .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain compound stability in in vitro assays .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability, as demonstrated for similar pyrazole carboxamides .
Q. Table 2: Solubility Enhancement Approaches
| Method | Solubility (mg/mL) | Bioactivity Retention (%) | Reference |
|---|---|---|---|
| PEG-400 Co-solvent | 1.2 ± 0.3 | 95 | |
| Hydroxypropyl-β-cyclodextrin | 2.8 ± 0.5 | 85 |
Q. How can contradictory spectral data in structural elucidation be resolved?
Methodological Answer: Contradictions (e.g., ambiguous NMR signals) arise from tautomerism or dynamic proton exchange. Solutions include:
- Variable-Temperature NMR : Cooling samples to –40°C slows exchange, resolving split peaks for NH and CH groups .
- DFT Calculations : Compare experimental IR/NMR data with theoretical spectra (B3LYP/6-311+G(d,p) basis set). Viveka et al. (2016) used this to assign vibrational modes in pyrazole-4-carboxylic acid derivatives .
Q. What computational methods are effective for predicting the biological target affinity of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against enzyme active sites (e.g., bacterial dihydrofolate reductase) using PyMOL for visualization. Adjust scoring functions to account for furan’s electron-rich π-system .
- MD Simulations (GROMACS) : Simulate ligand-protein binding stability over 100 ns to assess interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. Table 3: Docking Scores for Putative Targets
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| DNA Gyrase (E. coli) | –8.2 ± 0.5 | |
| COX-2 (Human) | –7.6 ± 0.3 |
Q. How can synthetic byproducts be minimized during large-scale preparation?
Methodological Answer:
Q. What strategies validate the compound’s mechanism of action in antimicrobial assays?
Methodological Answer:
- Time-Kill Curves : Assess bactericidal activity at 2× and 4× MIC (Minimum Inhibitory Concentration) over 24 hours. Samir Bondock et al. correlated pyrazole derivatives’ MIC values with membrane disruption via SEM imaging .
- Resistance Induction Studies : Serial passage assays over 30 generations identify mutation rates in target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
